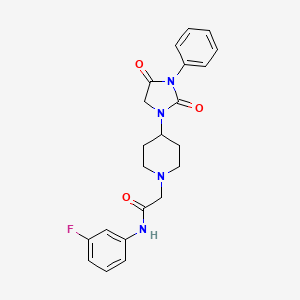

2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide

Description

2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide is a synthetic small molecule featuring a hybrid structure combining an imidazolidinone core, piperidine ring, and fluorophenyl-acetamide moiety. The imidazolidinone group (2,4-dioxo-3-phenyl) contributes to hydrogen-bonding interactions, while the piperidine scaffold enhances conformational flexibility. The 3-fluorophenylacetamide moiety likely influences target selectivity and pharmacokinetic properties, as fluorination often improves metabolic stability and membrane permeability.

Properties

IUPAC Name |

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c23-16-5-4-6-17(13-16)24-20(28)14-25-11-9-18(10-12-25)26-15-21(29)27(22(26)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDUSVBJCWLBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide is a novel derivative of imidazolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 325.34 g/mol

- IUPAC Name : 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide

The presence of the imidazolidine core suggests potential interactions with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Research has indicated that derivatives of imidazolidine, including the compound , exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Compounds similar to 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide have been reported to cause G1 phase arrest in cancer cells, leading to inhibition of proliferation .

- Apoptosis Induction : The compound has been shown to activate caspases, which are crucial for the apoptotic process. Specifically, activation of caspases 3, 8, and 9 has been documented in studies involving related compounds .

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer), HePG2 (liver cancer), and A549 (lung cancer), with IC50 values ranging from 0.13 to 8.107 μM .

The biological activity of the compound can be attributed to several mechanisms:

- DNA Binding : Similar compounds have shown a propensity to bind within the minor groove of DNA, interfering with replication and transcription processes .

- Enzyme Inhibition : The imidazolidine moiety may interact with key enzymes involved in cancer cell metabolism and survival pathways .

Neuroprotective Effects

Emerging research suggests that imidazolidine derivatives may also possess neuroprotective properties. The modulation of neuropeptide Y receptors by related compounds has been explored, indicating potential applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 8.107 | |

| Apoptosis Induction | HePG2 | 0.13 | |

| Tumor Growth Inhibition | A549 | 10.28 | |

| Neuroprotective | NPY Receptors | Not specified |

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of various imidazolidine derivatives, researchers found that those containing fluorinated aromatic groups exhibited enhanced cytotoxicity against breast cancer cells compared to non-fluorinated analogs. The study utilized MTT assays to evaluate cell viability post-treatment.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of imidazolidine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage markers.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

*Calculated based on molecular formula.

Functional Group Impact Analysis

Halogen Substituents

Core Heterocycles

- Imidazolidinone vs. Piperazine: The imidazolidinone core in the target compound enables strong hydrogen bonding (N–H···O) for dimerization or target interaction , whereas piperazine derivatives (e.g., ) prioritize conformational flexibility.

- Spirocyclic Systems: Compounds like use rigid spirocycles to pre-organize binding conformations, contrasting with the target compound’s flexible piperidine-imidazolidinone linkage.

Pharmacokinetic Considerations

- Sulfonyl and Morpholine Groups : The morpholine sulfonyl derivative exhibits enhanced aqueous solubility due to the sulfonyl group, whereas the target compound’s fluorophenyl may prioritize blood-brain barrier penetration.

- Hydrogen Bonding : Crystallography of analogous N-arylacetamides reveals R22(10) hydrogen-bonded dimers, suggesting similar solid-state stability for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide?

- Methodology : Multi-step synthesis involving coupling of imidazolidinone-piperidine intermediates with fluorophenyl acetamide derivatives. For example, analogous compounds with similar scaffolds (e.g., pyridine or pyrimidine cores) are synthesized via nucleophilic substitution, condensation, or Suzuki-Miyaura coupling reactions. Purification typically involves column chromatography and recrystallization, validated by HPLC and NMR .

- Key Steps :

- Activation of the piperidine nitrogen for imidazolidinone formation.

- Coupling with 3-fluorophenylacetamide via amide bond formation.

- Optimization of reaction conditions (e.g., temperature, catalysts) to minimize byproducts .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- 1H/13C NMR : Confirms substituent positions and stereochemistry (e.g., δH 7.2–7.5 ppm for aromatic protons, δC 170–175 ppm for carbonyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Approach : Quantum mechanical calculations (DFT, MP2) model transition states and reaction energetics. For example:

- Reaction Path Search : Identifies low-energy intermediates and transition states for imidazolidinone-piperidine coupling .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values)?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.

- Validation Steps :

- Dose-Response Curves : Replicate assays across multiple labs using standardized protocols .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .

- Example : A fluorophenylacetamide analog showed inconsistent antimicrobial activity due to batch-dependent impurities; HPLC-MS resolved the issue .

Q. How does the trifluoromethylphenyl moiety influence metabolic stability in vivo?

- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity and blocks oxidative metabolism via cytochrome P450 enzymes, prolonging half-life.

- Experimental Evidence :

- Microsomal Assays : Compare metabolic clearance rates of fluorinated vs. non-fluorinated analogs .

- Pharmacokinetic Studies : Radiolabeled tracking in rodent models quantifies bioavailability .

Q. What advanced techniques characterize in vitro-to-in vivo extrapolation (IVIVE) discrepancies?

- Methods :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates solubility, permeability, and protein binding data to predict plasma concentrations .

- Tissue Distribution Studies : Autoradiography or MALDI imaging mass spectrometry maps compound localization .

- Case Study : A pyrimidine-acetamide derivative showed poor correlation between in vitro potency and in vivo efficacy due to blood-brain barrier exclusion, resolved via prodrug modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.